molecular formula C15H20N2O2S B2867916 Piperidin-1-yl(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone CAS No. 2034621-16-2

Piperidin-1-yl(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone

Cat. No.: B2867916
CAS No.: 2034621-16-2
M. Wt: 292.4
InChI Key: PRXXDPVLMMKEOR-UHFFFAOYSA-N
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Description

Piperidin-1-yl(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone (CAS 2034621-16-2) is a chemical compound with the molecular formula C15H20N2O2S and a molecular weight of 292.40 g/mol . It is offered with a guaranteed purity of 90% or higher and is available for research and development purposes in various quantities . This molecule is part of a broader class of piperidine-containing compounds that are of significant interest in medicinal chemistry research. Studies on structurally related piperidine derivatives have shown that such scaffolds can exhibit promising anti-inflammatory properties, including the reduction of key inflammatory markers like nitrite and IL-6 in cellular models . Furthermore, related compounds have demonstrated binding affinity to various central nervous system (CNS) targets, such as serotonin receptors and sigma receptors, highlighting the potential of this chemical class in neuroscience and pharmacology research . The synthetic versatility of the piperidine core makes this compound a valuable building block for the exploration of new chemical space and the development of novel bioactive molecules. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

piperidin-1-yl-[2-(thiolan-3-yloxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c18-15(17-8-2-1-3-9-17)13-5-4-7-16-14(13)19-12-6-10-20-11-12/h4-5,7,12H,1-3,6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXXDPVLMMKEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(N=CC=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-1-yl(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone typically involves multi-step organic reactions. One common approach includes the formation of the piperidine ring followed by the introduction of the pyridine and tetrahydrothiophene moieties. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Piperidin-1-yl(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its pharmacological properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the piperidine or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Piperidin-1-yl(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: The compound may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Piperidin-1-yl(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed pharmacological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s pyridine core and methanone functional group are shared with several analogs, but variations in substituents significantly influence properties:

Compound Name Key Substituents Molecular Formula Molecular Weight logP/logD Key Differences Reference ID
(morpholin-4-yl)[2-(piperidin-1-yl)pyridin-3-yl]methanone Morpholine (O-containing ring) C15H21N3O2 275.35 logP: 1.48 Oxygen vs. sulfur; smaller ring size (6-membered)
(4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone Piperidine-pyrrolidine dual heterocycles C18H24N2O2 300.40* Not reported Additional phenyl group; ether linkage
1-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone Fluoropyridine, tert-butyldimethylsilyl (TBS) C18H29FN2O2Si 352.52 Not reported Fluorine atom; bulky TBS group
(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone Hydroxypyrrolidine, methylthiophene C11H15NO2S 225.31* Not reported Stereochemistry (R-configuration); thiophene

*Estimated based on molecular formula.

Key Observations :

  • Functional Groups : Fluorine in ’s compound enhances electronegativity, while the TBS group introduces steric bulk, reducing reactivity compared to the target compound’s simpler substituents.
  • Stereochemical Influence : ’s R-configuration hydroxypyrrolidine highlights how stereochemistry may affect binding affinity, though this is unexplored in the target compound.

Physicochemical Properties

  • Lipophilicity : The morpholine analog (logP = 1.48) is less lipophilic than the target compound (predicted higher logP due to sulfur’s polarizability).
  • Molecular Weight : Most analogs fall within 275–352 g/mol, suggesting the target compound likely resides in this range, suitable for drug-like properties.
  • Solubility : The morpholine analog’s polar surface area (37.23 Ų) indicates moderate solubility, whereas the tetrahydrothiophene group may reduce aqueous solubility.

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